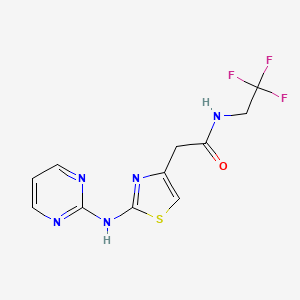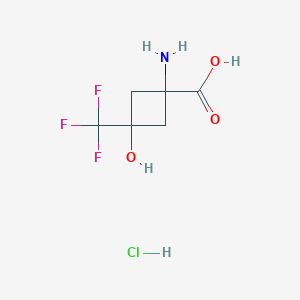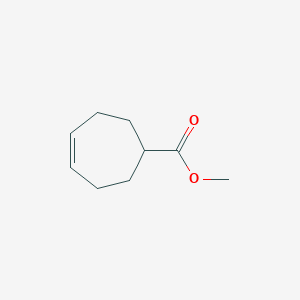![molecular formula C11H16NO4- B2431060 Ácido (1s,3r,5s)-2-Boc-2-azabiciclo[3.1.0]hexano-3-carboxílico CAS No. 1417743-41-9](/img/structure/B2431060.png)
Ácido (1s,3r,5s)-2-Boc-2-azabiciclo[3.1.0]hexano-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other applications where protection of the amine group is necessary.
Aplicaciones Científicas De Investigación
(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The azabicyclo structure can mimic natural substrates or inhibitors, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Uniqueness
(1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is unique due to its azabicyclo structure, which imparts distinct reactivity and stability. The presence of the Boc group further enhances its utility in synthetic and medicinal chemistry by providing a protective function that can be selectively removed under mild conditions.
This compound’s versatility and unique structural features make it a valuable tool in various fields of research and industry.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine and carboxylic acid groups.", "Starting Materials": [ "2-aminobutane", "Boc anhydride", "Sodium bicarbonate", "Acetic acid", "Sodium nitrite", "Sodium hydroxide", "Sodium dithionite", "Sodium chloride", "Hydrochloric acid", "Sodium carbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Protection of the amine group with Boc anhydride in the presence of sodium bicarbonate and acetic acid", "Formation of the bicyclic ring system through a diazotization reaction with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite", "Deprotection of the Boc group with hydrochloric acid", "Deprotection of the carboxylic acid group with sodium hydroxide", "Purification of the product through recrystallization from methanol and ethyl acetate" ] } | |
Número CAS |
1417743-41-9 |
Fórmula molecular |
C11H16NO4- |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
(1S,3R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m0/s1 |
Clave InChI |
VXIIZQXOIDYWBS-BIIVOSGPSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]2C[C@H]2C[C@@H]1C(=O)[O-] |
SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


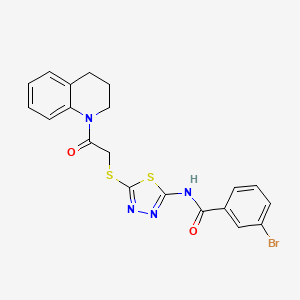

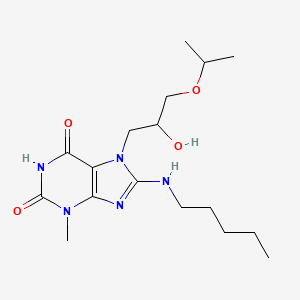
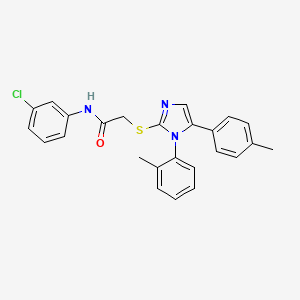
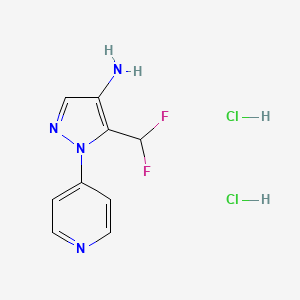
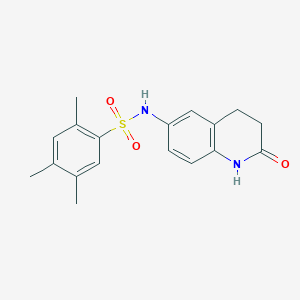



![methyl 3-(methylcarbamoyl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430991.png)
